molecular formula C10H11NO2 B8809580 1-(1-Methylcyclopropyl)-4-nitrobenzene CAS No. 40088-88-8

1-(1-Methylcyclopropyl)-4-nitrobenzene

Cat. No.: B8809580
CAS No.: 40088-88-8
M. Wt: 177.20 g/mol
InChI Key: GDSHKRFBTKLMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methylcyclopropyl)-4-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted at the para position with a nitro group (-NO₂) and a 1-methylcyclopropyl moiety. The methylcyclopropyl group introduces steric rigidity and unique electronic effects due to the strained cyclopropane ring, which may influence reactivity, stability, and intermolecular interactions. Nitroaromatic compounds are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic systems, which facilitate electrophilic substitution and redox reactions.

Properties

CAS No.

40088-88-8

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-(1-methylcyclopropyl)-4-nitrobenzene

InChI

InChI=1S/C10H11NO2/c1-10(6-7-10)8-2-4-9(5-3-8)11(12)13/h2-5H,6-7H2,1H3

InChI Key

GDSHKRFBTKLMRH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(1-Methylcyclopropyl)-4-nitrobenzene with key analogs, focusing on substituent effects, reactivity, synthesis, and toxicity.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Reactivity Toxicity Data (if available)
This compound -NO₂, -C(CH₃)(cyclopropane) ~191.2 (estimated) Expected high electron deficiency; steric hindrance from methylcyclopropyl may slow reactions. No direct data; inferred precautions for nitro groups.
1-(3-Chloroprop-1-ynyl)-4-nitrobenzene -NO₂, -C≡C-CH₂Cl 225.6 Reacts via TDAE-mediated pathways to form diarylbutynols; used in Sonogashira couplings. Not reported.
1-sec-Butyl-4-nitrobenzene -NO₂, -CH(CH₂CH₃)₂ 193.2 Branched alkyl chain increases lipophilicity; nitro group directs electrophilic substitution. Acute oral/dermal/inhalation toxicity (Category 4).
1-(1-Ethynylcyclopropyl)-4-methoxybenzene -OCH₃, -C≡C-(cyclopropane) 172.2 Electron-donating methoxy group enhances ring reactivity; ethynyl enables coupling reactions. Acute toxicity (Category 4 for all exposure routes).
1-(Cyclopropylmethyl)-4-methoxybenzene -OCH₃, -CH₂-(cyclopropane) 176.3 Flexible cyclopropylmethyl group; methoxy improves solubility in polar solvents. No toxicity data; limited to R&D use.

Key Observations:

Substituent Effects on Reactivity: The nitro group in this compound and its analogs strongly deactivates the benzene ring, directing electrophilic substitution to meta positions. In contrast, methoxy-substituted analogs (e.g., 1-(1-Ethynylcyclopropyl)-4-methoxybenzene) activate the ring for ortho/para substitution .

Synthetic Utility: Propargylic chloride derivatives like 1-(3-Chloroprop-1-ynyl)-4-nitrobenzene are used in TDAE-mediated reactions to generate propargylic anions, enabling C–C bond formation with aldehydes . Similar strategies could apply to the target compound if functionalized with reactive leaving groups.

Toxicity and Handling :

  • Nitro-substituted compounds (e.g., 1-sec-butyl-4-nitrobenzene) exhibit acute toxicity (Category 4), necessitating strict handling protocols. The target compound likely requires similar precautions due to the nitro group .
  • Methoxy-substituted analogs (e.g., 1-(1-Ethynylcyclopropyl)-4-methoxybenzene) show lower acute hazards but are still classified for R&D use only .

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